molecular formula C28H20FN5OS B12143138 (5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12143138
M. Wt: 493.6 g/mol
InChI Key: HSPMPBMERUQVDT-IWIPYMOSSA-N
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Description

The compound (5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic hybrid featuring a thiazolo-triazolone core fused with a pyrazole moiety. Its structure includes:

  • 4-Fluorophenyl substituent at position 2: Enhances electronic effects and bioavailability via fluorine’s electronegativity.
  • Pyrazole-methylidene group at position 5: A 3-(2,5-dimethylphenyl)-1-phenyl-substituted pyrazole, introducing steric bulk and lipophilicity.

This compound’s synthesis likely follows methods analogous to , involving condensation reactions to form the benzylidene-thiazolidinone scaffold .

Properties

Molecular Formula

C28H20FN5OS

Molecular Weight

493.6 g/mol

IUPAC Name

(5Z)-5-[[3-(2,5-dimethylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C28H20FN5OS/c1-17-8-9-18(2)23(14-17)25-20(16-33(31-25)22-6-4-3-5-7-22)15-24-27(35)34-28(36-24)30-26(32-34)19-10-12-21(29)13-11-19/h3-16H,1-2H3/b24-15-

InChI Key

HSPMPBMERUQVDT-IWIPYMOSSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)F)S3)C6=CC=CC=C6

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)F)S3)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include hydrazine, phenylhydrazine, and various substituted benzaldehydes. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

Compound Name / ID Core Structure Key Substituents Reference
Target Compound Thiazolo-triazolone 4-Fluorophenyl, 2,5-dimethylphenyl-pyrazole -
(5Z)-2-(4-Ethoxyphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-thiazolo-triazolone () Thiazolo-triazolone 4-Ethoxyphenyl, 4-methylphenyl-pyrazole
6-Methyl-2-(3-phenoxybenzylidene)-thiazolo-triazine-3,7-dione (CID: 606955-81-1, ) Thiazolo-triazinedione Phenoxybenzylidene, methyl group

Key Observations :

  • Thiazolo-triazinedione cores () lack the triazolone ring, reducing hydrogen-bonding capacity compared to the target compound .

Substituent Effects on Bioactivity and Physicochemical Properties

Pyrazole Substituents
  • Target Compound : 2,5-Dimethylphenyl on pyrazole enhances lipophilicity (logP) and may improve membrane permeability compared to 4-methylphenyl in .
Aromatic Ring Modifications
  • 4-Fluorophenyl vs. 4-Ethoxyphenyl : Fluorine’s electronegativity increases metabolic stability, while ethoxy groups may enhance π-stacking but introduce metabolic liabilities .
  • Chlorophenyl Analog () : Chlorine’s larger size and hydrophobicity could improve target affinity but reduce solubility compared to fluorine .

Key Insights :

  • The target compound’s synthesis likely mirrors ’s Knoevenagel approach, whereas employs click chemistry for triazole formation, which is modular but lower-yielding .
  • Crystallization challenges noted in (DMF solvent) suggest similar hurdles for the target compound’s purification .

Physicochemical and Crystallographic Data

Property Target Compound Fluorophenyl Analog Thiazolo-triazinedione
Planarity Likely planar (rigid core) Non-planar (perpendicular fluorophenyl group) Planar triazinedione core
Solubility Moderate (fluorine enhances polarity) Low (chlorophenyl substituent) Very low (lipophilic substituents)
Thermal Stability High (fused bicyclic system) Moderate (isostructural packing) Unreported

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